2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
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Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid typically involves the bromination of tetrahydrobenzofuran derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Ketones or aldehydes derived from the benzofuran ring.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in studies investigating the biological activities of benzofuran derivatives, including their effects on various cellular pathways and targets.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: Similar structure but with a ketone group instead of a bromine atom.
2-Bromo-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Uniqueness: 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is unique due to its specific combination of a bromine atom and a carboxylic acid group on the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1420793-39-0 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H2,(H,11,12) |
InChI Key |
OZEUATGMGDKQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(O2)Br)C(=O)O |
Origin of Product |
United States |
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